Menoxymycin A

Cytotoxicity Antitumor Cell-based Assay

Menoxymycin A (CAS 160492-65-9) is a benzoisochromanequinone antibiotic produced by Streptomyces sp. KB10.

Molecular Formula C24H27NO9
Molecular Weight 473.5 g/mol
Cat. No. B15565251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenoxymycin A
Molecular FormulaC24H27NO9
Molecular Weight473.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H27NO9/c1-9-17-19(24-15(32-9)8-16(26)34-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3,4)31)20(27)10(2)33-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1
InChIKeyABNGXYJNUFFHCJ-CNRHASOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Menoxymycin A: A Benzoisochromanequinone Antitumor Antibiotic with Distinct N-Oxide Functionality


Menoxymycin A (CAS 160492-65-9) is a benzoisochromanequinone antibiotic produced by Streptomyces sp. KB10 [1]. It is structurally classified as a C-glycosylated naphthoquinone [2]. The compound exhibits cytotoxic activity against KB and N18-RE-105 tumor cells with IC50 values of 0.86 μM and 0.14 μM, respectively [1]. Menoxymycin A is characterized by a unique N-oxide functional group and a tetracyclic core [3], which distinguishes it from related analogs like Menoxymycin B.

Why Menoxymycin A Cannot Be Substituted with Generic Benzoisochromanequinones or Close Analogs


While Menoxymycin A belongs to the benzoisochromanequinone class, its specific N-oxide modification and stereochemical configuration confer a distinct biological profile that cannot be replicated by simple structural analogs like Menoxymycin B or other C-glycosylated naphthoquinones. The presence of the N-oxide group directly influences the compound's ability to generate reactive oxygen species (ROS) in tumor cells, a mechanism that is both dose-dependent and reversed by the reducing agent dithiothreitol (DTT) [1]. Quantitative comparisons reveal that Menoxymycin A exhibits an IC50 of 0.86 μM against KB cells, which is approximately 3.9-fold less potent than Menoxymycin B (IC50 0.22 μM) in the same assay . This differential potency, coupled with the unique structural features, underscores why Menoxymycin A cannot be simply interchanged with other class members for targeted research applications.

Menoxymycin A Quantitative Evidence Guide: Head-to-Head Comparisons and Key Differentiators


Direct Cytotoxicity Comparison: Menoxymycin A vs. Menoxymycin B in KB and N18-RE-105 Cells

Menoxymycin A demonstrates a distinct cytotoxic profile compared to its close analog Menoxymycin B. In a head-to-head study, Menoxymycin A inhibited the growth of KB human epidermoid carcinoma cells with an IC50 of 0.86 μM, while Menoxymycin B exhibited a significantly lower IC50 of 0.22 μM [1]. Similarly, against N18-RE-105 neuroblastoma cells, the IC50 values were 0.14 μM for Menoxymycin A and 0.023 μM for Menoxymycin B [1]. This represents an approximately 3.9-fold difference in potency against KB cells and a 6.1-fold difference against N18-RE-105 cells.

Cytotoxicity Antitumor Cell-based Assay

Mechanistic Differentiation: ROS Generation and DTT Reversibility

Menoxymycin A exerts its cytotoxicity through the generation of reactive oxygen species (ROS) in tumor cells [1]. This mechanism is directly supported by the observation that the reducing agent dithiothreitol (DTT) can reduce the cytotoxic effects of both Menoxymycin A and B [1]. While Menoxymycin B shares this ROS-mediated mechanism, the specific N-oxide moiety of Menoxymycin A is hypothesized to influence the rate or specificity of ROS production, though quantitative comparative ROS data are not available [2].

Mechanism of Action Reactive Oxygen Species Oxidative Stress

Structural Differentiation: N-Oxide Functional Group and Physicochemical Properties

Menoxymycin A contains a unique N-oxide functional group (C24H27NO9) that distinguishes it from Menoxymycin B (C25H31NO9), which lacks this oxide moiety [1]. This structural difference is reflected in key physicochemical parameters: Menoxymycin A has a molecular weight of 473.48 g/mol and a calculated logP of 1.32, whereas Menoxymycin B has a higher molecular weight of 489.5 g/mol . The N-oxide group also contributes to a topological polar surface area (TPSA) of 142.42 Ų for Menoxymycin A [2], which may influence membrane permeability and cellular uptake compared to non-oxide analogs.

Chemical Structure Physicochemical Properties Drug-likeness

Biosynthetic Origin and Natural Product Authenticity

Menoxymycin A is a fermentation-derived secondary metabolite isolated from Streptomyces sp. KB10 [1]. This biosynthetic origin ensures a complex, stereochemically rich scaffold that is challenging to replicate synthetically. While Menoxymycin B is also produced by the same strain [1], the specific fermentation conditions and genetic regulation may lead to differences in yield and purity. The natural product status of Menoxymycin A provides an authentic benchmark for studying evolutionary conserved mechanisms of action, as opposed to synthetic analogs that may lack the same target engagement profile.

Natural Product Biosynthesis Fermentation

Menoxymycin A: Targeted Research and Industrial Applications Based on Quantitative Evidence


Dose-Response Studies Requiring a Specific IC50 Window

The 3.9-fold lower potency of Menoxymycin A (IC50 0.86 μM) compared to Menoxymycin B (0.22 μM) against KB cells [1] makes Menoxymycin A ideal for studies where a more gradual dose-response curve is desired. Researchers investigating subtle cytotoxic effects or combination therapies can leverage this intermediate potency to avoid the rapid cell death induced by more potent analogs.

Oxidative Stress Pathway Investigation with Controlled Reversibility

Menoxymycin A's established ROS-generating mechanism, combined with its reversibility by dithiothreitol (DTT) [1], provides a robust experimental system for studying oxidative stress signaling. Scientists can precisely control the onset and offset of ROS-mediated cytotoxicity by adding or removing DTT, a feature not available with non-reversible cytotoxic agents.

Medicinal Chemistry Scaffold Diversification via N-Oxide Chemistry

The presence of the N-oxide functional group in Menoxymycin A [2] offers a unique handle for chemical derivatization, such as selective reduction or nucleophilic substitution. This structural feature enables the synthesis of novel analogs with altered physicochemical properties (e.g., logP, TPSA) for structure-activity relationship (SAR) studies focused on membrane permeability and target engagement.

Natural Product Benchmarking and Metabolomics Standards

As a fermentation-derived natural product from Streptomyces sp. KB10 [1], Menoxymycin A serves as an authentic reference standard for metabolomics studies, bioactivity-guided fractionation, and comparative genomics of secondary metabolite gene clusters. Its well-characterized cytotoxicity profile provides a reliable positive control for high-throughput screening campaigns.

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